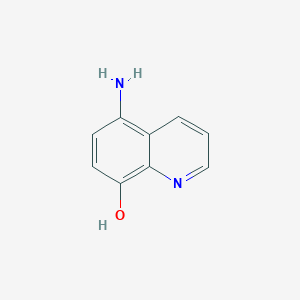

5-Aminoquinolin-8-ol

Cat. No. B076478

M. Wt: 160.17 g/mol

InChI Key: YDEUKNRKEYICTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05474827

Procedure details

5-Amino-8-hydroxyquinoline was prepared by the reduction of 8-hydroxy-5-nitroquinoline (from Aldrich Chemical Co., Inc., Milwaukee, Wis.). Twenty-five grams (0.131 moles) of 8-hydroxy-5-nitroquinoline were placed in a 500 milliliter (ml) Parr bottle followed by 250 ml of glacial acetic acid and 1 g of 10% palladium carbon. The bottle was further filled with 3×105Pascals (Pa) (3 atmospheres) of hydrogen. The filled bottle was attached to the Parr shaker-type hydrogenation apparatus (from Parr Instrument Co., Moline, Ill.) and the bottle and its contents were shaken until theoretical uptake was complete (approximately 5-6 hours). Reduction of the nitro group to the amine group was verified by the theoretical uptake of hydrogen. The original pressure in the Parr reactor was 0.61 MPa (88 psi). A drop of 0.24 MPa (34.7 psi) indicated that the theoretical uptake of hydrogen had occurred. The reaction contents were filtered, and the liquors were concentrated to a black-purple tar using a rotoevaporator. To remove excess acetic acid from the 5-amino-8-hydroxyquinoline, the tar was spread onto the bottom of an aluminum pan. The pan and its contents were heated in a vacuum oven for about 16 hours until the contents (5-amino-8-hydroxyquinoline) were dry.

Name

palladium carbon

Quantity

1 g

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[H][H]>[C].[Pd].C(O)(=O)C>[NH2:12][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=CC(=C2C=CC=NC12)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0.131 mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=CC(=C2C=CC=NC12)[N+](=O)[O-]

|

Step Six

|

Name

|

palladium carbon

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Step Seven

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the bottle and its contents were shaken until theoretical uptake

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(approximately 5-6 hours)

|

|

Duration

|

5.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction contents

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the liquors were concentrated to a black-purple tar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove excess acetic acid from the 5-amino-8-hydroxyquinoline

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pan and its contents were heated in a vacuum oven for about 16 hours until the contents (5-amino-8-hydroxyquinoline)

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dry

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C2C=CC=NC2=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |